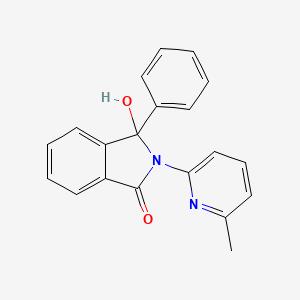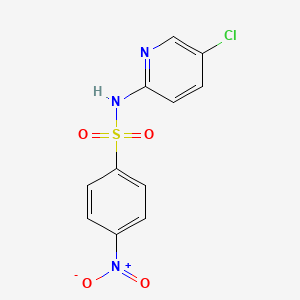
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of two phenyl groups and a tribromophenyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, benzaldehyde, and 2,4,6-tribromoaniline in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the imidazole ring.
Substitution: The bromine atoms on the tribromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Debrominated imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
科学的研究の応用
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and phenyl groups can influence its binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
4,5-diphenyl-2-phenyl-1H-imidazole: Lacks the tribromophenyl group, resulting in different chemical properties and reactivity.
2-(2,4,6-tribromophenyl)-1H-imidazole: Lacks the diphenyl groups, which can affect its stability and interactions.
Uniqueness
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole is unique due to the combination of diphenyl and tribromophenyl groups attached to the imidazole ring. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
372090-71-6 |
|---|---|
分子式 |
C21H13Br3N2 |
分子量 |
533.1 g/mol |
IUPAC名 |
4,5-diphenyl-2-(2,4,6-tribromophenyl)-1H-imidazole |
InChI |
InChI=1S/C21H13Br3N2/c22-15-11-16(23)18(17(24)12-15)21-25-19(13-7-3-1-4-8-13)20(26-21)14-9-5-2-6-10-14/h1-12H,(H,25,26) |
InChIキー |
FKTOIIWKMIYJAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3Br)Br)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
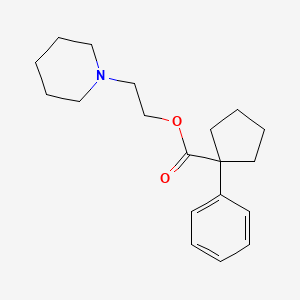
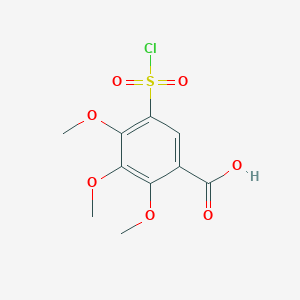

![4-fluoro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B14169129.png)
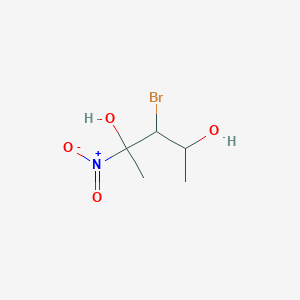
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169142.png)
![Urea, N-ethyl-N'-[4-[5,6,7,8-tetrahydro-4-(4-morpholinyl)-7-(2-pyrimidinyl)pyrido[3,4-d]pyrimidin-2-yl]phenyl]-](/img/structure/B14169152.png)
![N-[3-(azepan-1-yl)propyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B14169158.png)
